Tenofovir disoproxil aspartate

Description

Properties

CAS No. |

1571075-19-8 |

|---|---|

Molecular Formula |

C23H37N6O14P |

Molecular Weight |

652.5 g/mol |

IUPAC Name |

(2S)-2-aminobutanedioic acid;[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate |

InChI |

InChI=1S/C19H30N5O10P.C4H7NO4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;5-2(4(8)9)1-3(6)7/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);2H,1,5H2,(H,6,7)(H,8,9)/t14-;2-/m10/s1 |

InChI Key |

CCIDLBRRXVNEDK-KJTVYDLOSA-N |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C.C([C@@H](C(=O)O)N)C(=O)O |

Canonical SMILES |

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(C(C(=O)O)N)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Tenofovir disoproxil aspartate; CKD-390; CKD 390; CKD390. |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and characterization of Tenofovir disoproxil aspartate for research use

An In-depth Technical Guide on the Synthesis and Characterization of Tenofovir Disoproxil Aspartate for Research Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenofovir disoproxil is a critical prodrug of Tenofovir, a nucleotide reverse transcriptase inhibitor (NtRTI) widely employed in the treatment of HIV-1 and chronic hepatitis B infections.[1][2][3] This technical guide provides a comprehensive overview of the synthesis and characterization of Tenofovir disoproxil as an aspartate salt for research applications. It includes detailed experimental protocols, data presentation in structured tables, and visualizations of the mechanism of action and synthetic workflow to facilitate understanding and replication in a laboratory setting.

Mechanism of Action

Tenofovir disoproxil is a prodrug designed to enhance the oral bioavailability of Tenofovir.[4][5] Following oral administration, it is absorbed and hydrolyzed to Tenofovir. Cellular enzymes then phosphorylate Tenofovir to its active metabolite, Tenofovir diphosphate.[2][6] Tenofovir diphosphate acts as a competitive inhibitor of viral reverse transcriptase and incorporates into the growing viral DNA chain.[3] Due to the absence of a 3'-hydroxyl group, it causes premature termination of DNA chain elongation, thereby halting viral replication.[2][6] This selective inhibition of the viral enzyme with minimal effect on human DNA polymerases is key to its therapeutic effect.[1]

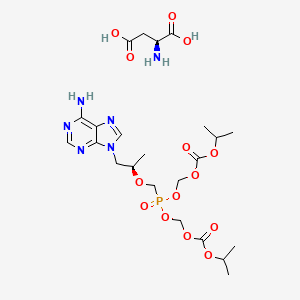

Caption: Mechanism of action of Tenofovir disoproxil.

Synthesis of this compound

The synthesis of Tenofovir disoproxil involves a multi-step process starting from adenine, followed by the introduction of the chiral side chain and subsequent phosphonylation and esterification. The final step involves the formation of the aspartate salt.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of Tenofovir Disoproxil

This protocol describes a common route for synthesizing the Tenofovir disoproxil free base.

Step 1: Synthesis of (R)-9-[2-(Diethylphosphorylmethoxy)propyl]adenine

-

To a solution of (R)-9-(2-Hydroxypropyl)adenine (prepared from adenine and (R)-propylene carbonate) in N-methyl-2-pyrrolidone (NMP), add toluene-4-sulfonic acid diethoxy phosphoryl methyl ester.[7]

-

Add a strong base, such as magnesium tert-butoxide, portion-wise at 25-35°C.[7]

-

Heat the reaction mixture to 70-80°C and maintain for 5-6 hours, monitoring by TLC or HPLC for completion.

-

After cooling, quench the reaction with an aqueous solution and extract the product with a suitable organic solvent (e.g., toluene).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of Tenofovir

-

Dissolve the crude product from Step 1 in a suitable solvent.

-

Add trimethylsilyl bromide (TMSBr) and sodium bromide.[1]

-

Heat the mixture to reflux to facilitate the cleavage of the diethyl phosphonate esters.[1]

-

Upon reaction completion, cool the mixture and precipitate the Tenofovir product.

-

Filter the solid, wash with a non-polar solvent, and dry under vacuum.

Step 3: Synthesis of Tenofovir Disoproxil (Esterification)

-

Suspend Tenofovir in a suitable solvent such as N-methyl-2-pyrrolidone or DMF.[8]

-

Add a base, typically an organic amine like triethylamine, to neutralize the phosphonic acid.[7][8]

-

Add chloromethyl isopropyl carbonate to the mixture. A phase-transfer catalyst like tetrabutylammonium bromide can be used to facilitate the reaction.[8]

-

Stir the reaction at 40-50°C until completion, as monitored by HPLC.

-

Upon completion, perform a work-up by adding water and extracting the product with an organic solvent like methylene chloride or ethyl acetate.[7]

-

Combine the organic layers, wash with water, and concentrate under vacuum to obtain crude Tenofovir disoproxil as an oil or solid.[9]

Experimental Protocol: Aspartate Salt Formation

-

Dissolve the purified Tenofovir disoproxil free base in a suitable organic solvent, such as isopropanol or acetone.

-

In a separate vessel, dissolve an equimolar amount of L-Aspartic acid in a minimal amount of the same or a compatible solvent, possibly with gentle heating.

-

Add the L-Aspartic acid solution to the Tenofovir disoproxil solution with stirring.

-

Stir the mixture at room temperature or slightly elevated temperature to facilitate salt formation.

-

Cool the solution to 0-5°C to induce precipitation/crystallization of the this compound salt.

-

Filter the resulting solid, wash with a small amount of cold solvent, and dry under vacuum at a temperature not exceeding 40°C.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and quality of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound and to monitor the progress of the synthesis reactions. A reversed-phase method is typically employed.

| Parameter | Value / Description | Reference |

| Column | Kromasil Eternity C18 (150 mm × 2.1 mm, 2.5 µm) or equivalent | [10] |

| Mobile Phase | A: 10mM Ammonium Acetate in WaterB: Acetonitrile | [10] |

| Gradient | A time-based gradient from high aqueous to high organic | [10] |

| Flow Rate | 0.3 - 1.2 mL/min | [10][11] |

| Detection | UV at 260 nm | [10][12] |

| Column Temp. | 30 °C | [12] |

| Expected RT | Dependent on the specific method, but typically > 2 min | [11] |

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for confirming the molecular weight and structure of Tenofovir disoproxil.

| Ion | Description | Expected m/z | Reference |

| [M+H]⁺ | Protonated parent molecule (Tenofovir disoproxil) | 520.2 | [13] (Implied) |

| [M+Na]⁺ | Sodiated parent molecule | 542.2 | N/A |

| Fragment 1 | Tenofovir-related fragment | 270.0 | [13] |

| Fragment 2 | Purine-related fragment | 176.1 | [13] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the synthesized compound. The data below is for the Tenofovir disoproxil moiety. The presence of aspartic acid in the salt form will be confirmed by additional characteristic peaks.

| ¹H NMR (DMSO-d₆) | Chemical Shift (δ ppm) - Approximate |

| Purine H-8, H-2 | 8.1 - 8.2 |

| -NH₂ | 7.2 (broad) |

| -CH (isopropyl) | 4.8 - 4.9 |

| -O-CH₂-O- | 5.5 - 5.7 |

| -P-CH₂-O- | 3.8 - 4.1 |

| -CH (propyl) | 4.2 - 4.4 |

| -CH₂ (propyl) | 3.9 - 4.1 |

| -CH₃ (propyl) | 1.1 - 1.2 |

| -CH₃ (isopropyl) | 1.1 - 1.3 |

| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ ppm) - Approximate |

| C=O (carbonate) | 153 - 154 |

| Purine Carbons | 118, 141, 149, 152, 156 |

| -O-CH₂-O- | 81 - 82 |

| -CH (isopropyl) | 73 - 74 |

| -P-CH₂-O- | 65 - 67 |

| -CH (propyl) | 75 - 76 |

| -CH₂ (propyl) | 48 - 50 |

| -CH₃ (propyl) | 17 - 18 |

| -CH₃ (isopropyl) | 21 - 22 |

Note: NMR chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is inferred from the known structure.

Conclusion

This guide provides a foundational framework for the synthesis and characterization of this compound for research purposes. The detailed protocols for synthesis, salt formation, and analytical characterization using HPLC, MS, and NMR offer a comprehensive resource for researchers. Adherence to these methodologies will enable the reliable production and validation of this important antiviral compound for further investigation and development.

References

- 1. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. drugs.com [drugs.com]

- 5. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Tenofovir? [synapse.patsnap.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. CN103360425A - Synthesis method of tenofovir disoproxil and fumarate thereof - Google Patents [patents.google.com]

- 9. Tenofovir disoproxil fumarate synthesis - chemicalbook [chemicalbook.com]

- 10. Isolation, LC-MS/MS and 2D-NMR characterization of alkaline degradants of tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes [mdpi.com]

In Vitro Antiviral Spectrum of Tenofovir Disoproxil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir disoproxil, most commonly available as the fumarate salt (Tenofovir Disoproxil Fumarate, TDF), is a cornerstone of antiretroviral therapy. It is a prodrug of tenofovir, an acyclic nucleotide phosphonate analog of adenosine monophosphate. Its efficacy lies in its ability to selectively inhibit viral reverse transcriptase and polymerase enzymes, crucial for the replication of retroviruses and hepadnaviruses. This technical guide provides an in-depth overview of the in vitro antiviral spectrum of tenofovir disoproxil, detailing its activity against various viruses, the experimental protocols used for its evaluation, and its mechanism of action.

Note: The user's request specified "Tenofovir disoproxil aspartate." However, the overwhelmingly prevalent and studied form is Tenofovir disoproxil fumarate (TDF). This guide will focus on TDF, assuming "aspartate" was a likely typographical error.

Mechanism of Action

Tenofovir disoproxil fumarate is a cell-permeable prodrug that is hydrolyzed to tenofovir.[1] Tenofovir is then phosphorylated by cellular kinases to its active metabolite, tenofovir diphosphate (TFV-DP).[2][3] TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase (in the case of HIV) or DNA polymerase (in the case of HBV) by competing with the natural substrate, deoxyadenosine 5'-triphosphate.[2][3] Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the tenofovir molecule leads to chain termination, thus halting viral replication.[3][4]

Antiviral Activity Spectrum

The in vitro antiviral activity of tenofovir disoproxil is primarily potent against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). Limited activity against other viruses has been reported.

Human Immunodeficiency Virus (HIV)

Tenofovir exhibits potent in vitro activity against both HIV-1 and HIV-2.[5] This includes activity against various HIV-1 subtypes (A, B, C, D, E, F, G, and O).

| Virus | Cell Line | EC₅₀ | Reference |

| HIV-1IIIB | MT-2 cells | 0.005 µM (TAF) | [5] |

| HIV-1BaL | PBMCs | 0.007 µM (TAF) | [5] |

| HIV-1 (various subtypes) | PBMCs | 0.10 - 12.0 nM (TAF) | [5] |

| HIV-2 | PBMCs | 1.8 nM (TAF) | [5] |

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. TAF (Tenofovir Alafenamide) is another prodrug of Tenofovir, and its data is included for comparison where TDF data was not explicitly available in the same study.

Hepatitis B Virus (HBV)

Tenofovir demonstrates significant in vitro activity against both wild-type and lamivudine-resistant strains of HBV.

| Virus | Cell Line | EC₅₀ | Reference |

| HBV (wild-type) | HepAD38 cells | 0.02 µM (TDF) | [6] |

| HBV (wild-type) | HepG2 2.2.15 cells | ~1.1 µM (Tenofovir) | [6] |

Other Viruses

The antiviral activity of tenofovir against other viruses is limited. Weak in vitro activity against Herpes Simplex Virus 2 (HSV-2) has been observed, with an EC₅₀ of 146 µM for tenofovir.[5] However, a study on a large panel of other human viruses showed no significant antiviral activity.[5]

Cytotoxicity

The cytotoxic profile of an antiviral agent is crucial for its therapeutic potential. Tenofovir generally exhibits low cytotoxicity in various human cell types.

| Cell Line | CC₅₀ | Reference |

| HepG2 (liver) | 398 µM | [1] |

| Normal Skeletal Muscle Cells | 870 µM | [1] |

| Erythroid Progenitor Cells | >200 µM | [1] |

| Renal Proximal Tubule Epithelial Cells | Substantially weaker effects than cidofovir | [1] |

| MT-4 cells | 4.7 µM (TAF) | [5] |

| MT-2 cells | 42 µM (TAF) | [5] |

| PBMCs | >10 µM (TAF) | [5] |

CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.

Experimental Protocols

HIV-1 Antiviral Activity Assay (p24 Antigen ELISA)

This assay quantifies the production of the HIV-1 p24 capsid protein, an indicator of viral replication.

1. Cell Culture and Infection:

-

Seed target cells (e.g., MT-2 cells or Peripheral Blood Mononuclear Cells - PBMCs) in a 96-well plate.

-

Prepare serial dilutions of Tenofovir disoproxil.

-

Pre-incubate the cells with the drug dilutions for a specified period.

-

Infect the cells with a known titer of HIV-1.

-

Incubate the infected cells for a period of 5-7 days.

2. p24 ELISA:

-

After incubation, collect the cell culture supernatant.

-

Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24 antigen and incubate overnight.[4]

-

Wash the plate and block non-specific binding sites.[4]

-

Add the collected cell culture supernatants and a standard curve of recombinant p24 antigen to the wells and incubate.[4]

-

Wash the plate and add a biotinylated detection antibody.[7]

-

After another wash, add streptavidin-horseradish peroxidase (HRP) conjugate.[7]

-

Add a substrate solution (e.g., TMB) and incubate until color development.[3]

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[3]

3. Data Analysis:

-

Calculate the concentration of p24 in each well using the standard curve.

-

Determine the percentage of viral inhibition for each drug concentration compared to the virus control (no drug).

-

Calculate the EC₅₀ value by plotting the percentage of inhibition against the drug concentration.

HBV Antiviral Activity Assay (Quantitative PCR)

This method measures the amount of HBV DNA released into the cell culture supernatant, which correlates with viral replication.

1. Cell Culture and Treatment:

-

Seed a stable HBV-producing cell line (e.g., HepG2.2.15 or HepAD38) in a multi-well plate.[8]

-

Treat the cells with serial dilutions of Tenofovir disoproxil.

-

Incubate the cells for a defined period (e.g., 6-8 days), replacing the media with fresh drug-containing media every 2-3 days.

2. DNA Extraction:

-

Collect the cell culture supernatant.

-

Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.

3. Quantitative PCR (qPCR):

-

Prepare a qPCR master mix containing a DNA polymerase, dNTPs, and primers and probes specific for a conserved region of the HBV genome.

-

Add the extracted DNA to the master mix.

-

Perform qPCR using a real-time PCR instrument. The amplification of the target DNA is monitored in real-time by measuring the fluorescence emitted by the probe.

4. Data Analysis:

-

Generate a standard curve using known quantities of HBV DNA.

-

Quantify the amount of HBV DNA in each sample by comparing its amplification curve to the standard curve.

-

Calculate the percentage of inhibition of HBV DNA replication for each drug concentration relative to the untreated control.

-

Determine the EC₅₀ value by plotting the percentage of inhibition against the drug concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Culture and Treatment:

-

Seed cells (e.g., HepG2, MT-2, or PBMCs) in a 96-well plate and allow them to adhere overnight.

-

Add serial dilutions of Tenofovir disoproxil to the wells.

-

Incubate the cells for a period that corresponds to the duration of the antiviral assay.

2. MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[8] Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9]

3. Solubilization and Measurement:

-

After incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[10]

-

Shake the plate to ensure complete dissolution.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

-

Calculate the percentage of cell viability for each drug concentration compared to the untreated cell control.

-

Determine the CC₅₀ value by plotting the percentage of cell viability against the drug concentration.

Conclusion

Tenofovir disoproxil demonstrates a potent and specific in vitro antiviral activity against HIV-1, HIV-2, and HBV. Its mechanism of action, involving the termination of viral DNA chain synthesis, is well-characterized. The established protocols for assessing its antiviral efficacy and cytotoxicity are robust and widely used in the field. The favorable selectivity index, derived from its potent antiviral activity and low in vitro cytotoxicity, underscores its clinical success as a key component of antiretroviral therapy. This technical guide provides a comprehensive resource for researchers and professionals in the field of drug development, offering detailed insights into the in vitro profile of this critical antiviral agent.

References

- 1. Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3.4. Cytotoxicity of the Tested Compounds [bio-protocol.org]

- 3. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]

- 4. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genomica.uaslp.mx [genomica.uaslp.mx]

- 7. hanc.info [hanc.info]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. MTT (Assay protocol [protocols.io]

An In-depth Technical Guide on the Cellular Uptake and Metabolism of Tenofovir Disoproxil Aspartate

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the cellular uptake and metabolic pathways of tenofovir disoproxil, a critical prodrug of the nucleotide reverse transcriptase inhibitor tenofovir. The information presented is primarily based on studies of tenofovir disoproxil fumarate (TDF), the most common salt form, with the understanding that the cellular mechanisms of the tenofovir disoproxil moiety are analogous.

Introduction

Tenofovir disoproxil is an essential component of antiretroviral therapy for HIV-1 infection and chronic hepatitis B. As a prodrug, its efficacy is contingent on its efficient uptake into target cells and subsequent conversion to the pharmacologically active metabolite, tenofovir diphosphate (TFV-DP). Understanding these intricate cellular processes is paramount for optimizing drug delivery, enhancing therapeutic efficacy, and minimizing off-target toxicities.

Cellular Uptake Mechanisms

The cellular entry of tenofovir disoproxil and its parent compound, tenofovir, are distinct processes governed by different transport mechanisms.

-

Tenofovir Disoproxil (TD): As a lipophilic ester, tenofovir disoproxil is believed to primarily cross cellular membranes via passive diffusion [1][2]. This mode of entry is energy-independent[1][3][4]. Studies have shown that the uptake of radiolabeled TDF is not saturable in the same way as transporter-mediated uptake, further supporting the passive diffusion model[1]. However, some findings suggest that at higher concentrations, the intracellular accumulation of TDF can be inhibited by unlabeled TDF, pointing towards a potential saturation of intracellular processes like enzymatic hydrolysis rather than membrane transport itself[1][3][4].

-

Tenofovir (TFV): In contrast to its prodrug, tenofovir is a hydrophilic molecule with poor membrane permeability[5]. Its cellular uptake is facilitated by active transport mechanisms involving specific transporters. In the context of renal proximal tubule cells, which are crucial for tenofovir clearance, the primary uptake transporters are the human organic anion transporter 1 (hOAT1) and, to a lesser extent, hOAT3 [6][7][8]. However, in human vaginal and T cells, OAT1 and OAT3 are not expressed, and tenofovir uptake appears to be mediated by endocytosis [1][3][4].

Intracellular Metabolism

Once inside the cell, tenofovir disoproxil undergoes a series of enzymatic conversions to yield the active antiviral agent, tenofovir diphosphate.

-

Hydrolysis of Tenofovir Disoproxil: The initial step is the hydrolysis of the two disoproxil ester groups. This is a two-step process catalyzed by intracellular carboxylesterases and potentially other hydrolases like phosphodiesterases[2][5][9][10]. The hydrolysis first yields a monoester intermediate, tenofovir monoester, and then tenofovir[5]. This conversion is rapid and efficient, leading to the intracellular accumulation of tenofovir[10][11].

-

Phosphorylation of Tenofovir: Tenofovir, a nucleotide monophosphate analog, requires two sequential phosphorylation steps to become pharmacologically active[12][13][14].

-

First Phosphorylation: Tenofovir is first phosphorylated to tenofovir monophosphate (TFV-MP). This reaction is catalyzed by adenylate kinases (AKs) , with AK2 being a key enzyme in this conversion[13][15].

-

Second Phosphorylation: TFV-MP is then phosphorylated to the active metabolite, tenofovir diphosphate (TFV-DP) [13][14]. This step is primarily mediated by nucleoside diphosphate kinases (NME1 and NME2) [13]. Creatine kinase has also been implicated in this second phosphorylation step[16].

-

The resulting TFV-DP is a competitive inhibitor of viral reverse transcriptase and acts as a DNA chain terminator, thereby halting viral replication[12][17][18].

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the cellular pharmacology of tenofovir disoproxil.

Table 1: Cellular Uptake Rates of Tenofovir Disoproxil (TDF) vs. Tenofovir (TFV)

| Cell Type | Compound | Uptake Rate (pmol/10⁶ cells/h) | Reference |

| Vaginal Epithelial Cells (VK2) | TDF | 42 | [1] |

| TFV | 2.7 | [1] | |

| Jurkat T Cells | TDF | 4.8 | [1] |

| TFV | 0.44 | [1] |

Table 2: Intracellular Concentrations of Tenofovir Diphosphate (TFV-DP)

| Cell Type | Dosing Regimen | Median TFV-DP Concentration (fmol/10⁶ cells) | Reference |

| Peripheral Blood Mononuclear Cells (PBMCs) | 300 mg TDF once daily | 87.2 (at 24 hours post-dose) | [19] |

Table 3: Pharmacokinetic Parameters of Tenofovir and its Metabolites

| Parameter | Value | Cell/Matrix | Reference |

| Intracellular Half-life of TFV-DP | ≥60 hours | Not specified | [11] |

| Intracellular Half-life of TFV-DP | 87 hours | PBMCs | [20] |

| TFV-DP Emax | 300 fmol/10⁶ cells | PBMCs | [20] |

| TFV-DP EC₅₀ | 100 ng/mL (plasma TFV concentration) | PBMCs | [20] |

Experimental Protocols

5.1. Quantification of Intracellular Tenofovir and its Metabolites

A common and robust method for quantifying intracellular tenofovir and its phosphorylated metabolites is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) .

-

Cell Lysis: Peripheral blood mononuclear cells (PBMCs) or other target cells are isolated and counted. The cells are then lysed, typically using a methanol-based solution, to release the intracellular contents.

-

Sample Preparation: The cell lysate is then processed to remove proteins and other interfering substances. This often involves protein precipitation with an organic solvent like acetonitrile[21]. For phosphorylated metabolites, a solid-phase extraction (SPE) step may be included for enrichment and clean-up.

-

Chromatographic Separation: The prepared sample is injected into an HPLC system. A reversed-phase C18 column is commonly used to separate tenofovir, TFV-MP, and TFV-DP based on their polarity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., methanol or acetonitrile) is employed.

-

Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and an internal standard.

-

Quantification: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of analytical standards[22].

5.2. Cellular Uptake Assays

-

Radiolabeled Compounds: To measure the rate of cellular uptake, radiolabeled tenofovir disoproxil (e.g., [³H]TDF) or tenofovir (e.g., [³H]TFV) is used[1][3][4].

-

Cell Incubation: A known number of cells are incubated with the radiolabeled compound at a specific concentration and for a defined period at 37°C.

-

Stopping the Uptake: The uptake process is stopped by rapidly washing the cells with ice-cold buffer to remove any unbound extracellular drug.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The intracellular concentration is calculated based on the measured radioactivity and the specific activity of the radiolabeled compound. The uptake rate is then determined by plotting the intracellular concentration over time. To distinguish between passive diffusion and active transport, experiments can be conducted at 4°C (to inhibit energy-dependent processes) or in the presence of metabolic inhibitors[1][3][4].

Mandatory Visualizations

Caption: Cellular uptake and metabolic activation of tenofovir disoproxil.

Caption: Workflow for quantifying intracellular tenofovir metabolites.

References

- 1. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Active Renal Tubular Efflux of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tenofovir Disoproxil Fumarate Is a New Substrate of ATP-Binding Cassette Subfamily C Member 11 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tenofovir disoproxil fumarate: clinical pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Tenofovir? [synapse.patsnap.com]

- 13. ClinPGx [clinpgx.org]

- 14. go.drugbank.com [go.drugbank.com]

- 15. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]

- 16. researchgate.net [researchgate.net]

- 17. What is the mechanism of Tefovir? [synapse.patsnap.com]

- 18. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]

- 19. Plasma and Intracellular Pharmacokinetics of Tenofovir Disoproxil Fumarate 300 mg Every 48 Hours vs 150 mg Once Daily in HIV-Infected Adults With Moderate Renal Function Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. dovepress.com [dovepress.com]

- 22. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Tenofovir Disoproxil in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir disoproxil is a critical prodrug of tenofovir, a potent nucleotide reverse transcriptase inhibitor (NRTI) widely employed in the management of HIV-1 and hepatitis B virus (HBV) infections. The disoproxil moiety enhances the oral bioavailability of tenofovir, which is otherwise poorly absorbed. While the commercially available formulation is the fumarate salt (TDF), this guide will focus on the pharmacokinetics of tenofovir disoproxil, with the understanding that different salt forms, such as the aspartate, have been shown to be bioequivalent in animal models. This document will provide a comprehensive overview of the pharmacokinetic parameters of tenofovir disoproxil in various animal species, detail the experimental methodologies used in these studies, and visualize key biological and experimental pathways.

Core Concept: The Prodrug Strategy

Tenofovir itself is a hydrophilic molecule with low oral bioavailability. The addition of the lipophilic disoproxil ester groups masks the phosphonate group, facilitating absorption from the gastrointestinal tract. Following absorption, ubiquitous esterases rapidly cleave the disoproxil groups, releasing tenofovir into the systemic circulation. Tenofovir is then taken up by target cells and phosphorylated by cellular kinases to its active metabolite, tenofovir diphosphate (TFV-DP), which inhibits viral reverse transcriptase.

Pharmacokinetic Parameters in Animal Models

The following tables summarize the key pharmacokinetic parameters of tenofovir following oral administration of tenofovir disoproxil fumarate (TDF) in various animal models. This data is presented as a surrogate for tenofovir disoproxil aspartate based on studies indicating bioequivalence between different salt forms in animals.[1]

Table 1: Pharmacokinetics of Tenofovir after Oral Administration of TDF in Rats

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| 25 | 131.6 (TFV-monoester) | 0.5 (TFV-monoester) | 93.3 (TFV-monoester) | - | [2] |

| 25 | 222.2 (TFV) | - | 448.1 (TFV) | - | [2] |

| 20 | - | - | - | 10.6 | [3] |

Note: Data for tenofovir (TFV) and its monoester intermediate are presented where available.

Table 2: Pharmacokinetics of Tenofovir after Oral Administration of TDF in Dogs

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| 5 (fasted) | 130 | 1.0 | 780 | 22 | FDA Review |

| 30 (fasted) | 590 | 1.0 | 4530 | 25 | FDA Review |

| 5 (fed) | 200 | 2.0 | 1340 | 38 | FDA Review |

| 30 (fed) | 1290 | 2.0 | 11460 | 64 | FDA Review |

Source: Adapted from FDA Pharmacology Review of Viread® (NDA 21-356)

Table 3: Pharmacokinetics of Tenofovir after Oral Administration of TDF in Monkeys (Macaques)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |

| 20 | - | - | - | - | [4] |

| 30 | - | - | - | 15.3 | [4] |

Note: Specific Cmax and AUC values were not detailed in the abstract, but the study noted a longer half-life compared to subcutaneous administration.

Table 4: Pharmacokinetics of Tenofovir after Oral Administration of TDF in Mice

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| 47.7 | ~150 | ~1 | ~500 | 20 | [5][6] |

Note: Values are approximated from graphical data presented in the reference.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. Below are representative protocols derived from the cited literature.

Animal Models

-

Rats: Male Sprague-Dawley rats are commonly used.[7] Animals are typically fasted overnight prior to oral administration of the drug.

-

Dogs: Beagle dogs are a frequently used non-rodent species.[8] Studies often incorporate both fed and fasted states to assess food effects on bioavailability.

-

Monkeys: Rhesus or cynomolgus macaques are relevant non-human primate models.[4]

-

Mice: Various strains, including BALB/c, are utilized for pharmacokinetic and tissue distribution studies.[6]

Drug Administration

-

Oral Administration: Tenofovir disoproxil is typically formulated as a suspension or solution in a suitable vehicle (e.g., RPMI-1640 media, or a mix of polyethylene glycol, propylene glycol, and carboxymethylcellulose) and administered via oral gavage.[4][7]

-

Intravenous Administration: For bioavailability determination, a solution of tenofovir is administered intravenously, often via a cannulated vein.

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. Plasma is separated by centrifugation and stored frozen until analysis. Common time points include pre-dose, and multiple points up to 24, 48, or even 72 hours post-dose.

-

Tissue Sampling: For tissue distribution studies, animals are euthanized at various time points, and target tissues are collected, homogenized, and processed for analysis.

Bioanalytical Method

-

Sample Preparation: Plasma samples typically undergo protein precipitation with agents like trichloroacetic acid or methanol, followed by centrifugation.[8][9] Solid-phase extraction may also be employed for cleaner samples.[3]

-

Analytical Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of tenofovir and its metabolites in biological matrices due to its high sensitivity and specificity.[8][10][11]

Visualizations: Pathways and Workflows

Metabolic Activation and Renal Excretion Pathway

The following diagram illustrates the metabolic activation of tenofovir disoproxil and the subsequent renal excretion of tenofovir.

Caption: Metabolic activation of Tenofovir Disoproxil and its renal excretion pathway.

Experimental Workflow for a Typical Animal PK Study

This diagram outlines the standard workflow for conducting a pharmacokinetic study of tenofovir disoproxil in an animal model.

Caption: Standard experimental workflow for an animal pharmacokinetic study.

Conclusion

The pharmacokinetic profile of tenofovir disoproxil has been extensively characterized in a variety of animal models, providing a solid foundation for its clinical development and use. While data specific to the aspartate salt is not widely published, the available evidence on other salt forms suggests a high degree of bioequivalence in preclinical species. The rapid conversion of the prodrug to tenofovir, followed by intracellular phosphorylation to the active diphosphate form, is a consistent feature across species. The methodologies for studying the pharmacokinetics of this compound are well-established, relying on sensitive and specific LC-MS/MS techniques. The data and workflows presented in this guide offer a comprehensive resource for professionals in the field of drug development and pharmacology.

References

- 1. Comparative pharmacokinetics between tenofovir disoproxil phosphate and tenofovir disoproxil fumarate in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assay development for determination of tenofovir in human plasma by solid phase analytical derivatization and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nucleotide analogue prodrug tenofovir disoproxil enhances lymphoid cell loading following oral administration in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. [Pharmacokinetics of tenofovir in Beagle dogs after oral dosing of tenofovir dipivoxil fumarate using HPLC-MS/MS analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 10. Novel liquid chromatography-tandem mass spectrometry method for simultaneous detection of three anti-HIV drugs tenofovir, lamivudine, and dolutegravir in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vivo Enzymatic Conversion of Tenofovir Disoproxil to Tenofovir

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo enzymatic conversion of tenofovir disoproxil (TD), a critical prodrug of tenofovir, into its pharmacologically active form. Tenofovir disoproxil fumarate (TDF) is the most common salt form and the focus of the data presented.[1] The conversion is a multi-step process involving rapid hydrolysis by various enzymes primarily in the intestine, blood, and target tissues, followed by intracellular phosphorylation to yield the active metabolite, tenofovir diphosphate (TFV-DP).[2][3][4] Understanding this bioactivation pathway is essential for optimizing drug delivery, efficacy, and safety.

The Bioactivation Pathway of Tenofovir Disoproxil

Tenofovir itself has poor oral bioavailability due to its hydrophilic nature, which limits its ability to permeate cell membranes.[5] The disoproxil prodrug moiety was designed to mask the phosphonate group, increasing lipophilicity and facilitating absorption.[6] The subsequent in vivo conversion is a cascade of enzymatic reactions.

1.1. Absorption and Initial Hydrolysis Following oral administration, TDF is absorbed from the gastrointestinal tract.[7] The initial and most rapid phase of its metabolism begins here and continues in the portal and systemic circulation.[2][5] This hydrolysis is so efficient that the half-life of TDF in the blood is less than five minutes, making the parent prodrug largely undetectable in systemic circulation.[5]

1.2. Key Hydrolytic Enzymes The conversion of TDF is not dependent on the cytochrome P450 system but is mediated by a variety of ubiquitously expressed hydrolytic enzymes.[8][9][10]

-

Carboxylesterases (CES): These are the primary enzymes responsible for TDF hydrolysis.[5] CES2 is highly expressed in the intestinal tract, initiating the first pass metabolism, while CES1, predominantly found in the liver, also contributes significantly.[5]

-

Lipases: Pancreatic lipases within the intestinal lumen have been shown to degrade TDF, contributing to its pre-systemic metabolism.[6]

-

Phosphodiesterases: These enzymes have also been implicated in the hydrolysis pathway.[5]

1.3. Stepwise Conversion to Tenofovir The hydrolysis occurs in two main steps:

-

Formation of Tenofovir Monoester: The first disoproxil group is cleaved by esterases, resulting in a tenofovir monoester intermediate (also referred to as monoprotected tenofovir or mPTFV).[5][11] This intermediate is more lipophilic than tenofovir and is believed to facilitate entry into target cells.[5][12] The byproducts of this initial step include isopropanol, formaldehyde, and carbon dioxide.[11]

-

Formation of Tenofovir (TFV): The second disoproxil group is subsequently cleaved from the monoester intermediate, releasing the parent drug, tenofovir.[5][11]

1.4. Intracellular Phosphorylation: The Final Activation Once tenofovir enters target cells, such as lymphocytes or hepatocytes, it undergoes two sequential phosphorylation steps to become the active antiviral agent, tenofovir diphosphate (TFV-DP).[7][13][14]

-

Tenofovir Monophosphate (TFV-MP): Tenofovir is first phosphorylated by cellular adenylate kinases.[13][15]

-

Tenofovir Diphosphate (TFV-DP): TFV-MP is then further phosphorylated by nucleoside diphosphate kinases to form TFV-DP.[13][15]

This active metabolite, TFV-DP, acts as a competitive inhibitor of viral reverse transcriptase and causes DNA chain termination, thereby halting viral replication.[7][14][16]

References

- 1. jpsr.pharmainfo.in [jpsr.pharmainfo.in]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Population pharmacokinetics of tenofovir given as either tenofovir disoproxil fumarate or tenofovir alafenamide in an African population - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]

- 8. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Pharmacokinetics of Tenofovir Disoproxil Fumarate and Ritonavir-Boosted Saquinavir Mesylate Administered Alone or in Combination at Steady State - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. SMPDB [smpdb.ca]

- 14. Linking the Population Pharmacokinetics of Tenofovir and Its Metabolites With Its Cellular Uptake and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. What is the mechanism of Tenofovir? [synapse.patsnap.com]

Structural Analysis of Tenofovir Disoproxil Aspartate and its Active Metabolites: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the structural analysis of tenofovir disoproxil aspartate and its key active metabolites: tenofovir disoproxil and tenofovir. It is intended for researchers, scientists, and drug development professionals engaged in the study of this important antiretroviral agent. This document details the physicochemical properties, structural elucidation methodologies, and metabolic activation of these compounds.

Introduction

Tenofovir disoproxil is a critical prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor. It is widely used in the management of HIV-1 infection and chronic hepatitis B.[1] The disoproxil moiety enhances the oral bioavailability of tenofovir.[2] Upon administration, tenofovir disoproxil is metabolized to tenofovir, which is then phosphorylated to its active form, tenofovir diphosphate. This guide will delve into the structural characteristics of this compound, a salt form of the prodrug, and its subsequent active forms.

Physicochemical and Structural Data

The structural and physicochemical properties of tenofovir disoproxil, its aspartate salt, and its active metabolites are summarized in the tables below. This data is essential for understanding the drug's behavior in biological systems and for the development of analytical methods.

Table 1: Physicochemical Properties of Tenofovir Disoproxil and its Metabolites

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Tenofovir Disoproxil | C19H30N5O10P | 519.44 |

| This compound | C23H37N6O14P | 652.53[3] |

| Tenofovir | C9H14N5O4P | 287.21 |

| Tenofovir Diphosphate | C9H16N5O10P3 | 447.17 |

Table 2: Structural and Chemical Identifiers

| Compound | IUPAC Name | PubChem CID |

| Tenofovir Disoproxil | Bis{[(isopropoxycarbonyl)oxy]methyl} ({[(2R)-1-(6-amino-9H-purin-9-yl)-2-propanyl]oxy}methyl)phosphonate | 5481350[1] |

| This compound | Not available | 73291783[3] |

| Tenofovir | ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonic acid | 464205 |

| Tenofovir Diphosphate | [[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid | 5481180 |

Metabolic Activation Pathway

Tenofovir disoproxil is a prodrug that requires intracellular enzymatic conversion to its pharmacologically active form, tenofovir diphosphate. This metabolic cascade is crucial for its antiviral activity.

The metabolic activation begins with the hydrolysis of the two disoproxil ester groups of tenofovir disoproxil to yield tenofovir. This initial conversion is followed by two successive phosphorylation steps. Cellular enzymes, including adenylate kinase and nucleoside diphosphate kinase, catalyze the phosphorylation of tenofovir to tenofovir monophosphate and subsequently to the active tenofovir diphosphate.[2] Tenofovir diphosphate then acts as a competitive inhibitor of the viral reverse transcriptase, leading to chain termination of the viral DNA.[2]

Metabolic activation of tenofovir disoproxil.

Experimental Protocols for Structural Elucidation

The definitive structural analysis of tenofovir disoproxil and its metabolites relies on powerful analytical techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a primary method for determining the precise three-dimensional atomic arrangement of a crystalline solid.

Methodology:

-

Crystal Growth: High-quality single crystals of the target compound (e.g., tenofovir disoproxil) are grown from a suitable solvent or a mixture of solvents by slow evaporation, vapor diffusion, or cooling crystallization.

-

Data Collection: A selected crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. As the crystal is rotated, the diffraction pattern is recorded on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic model is then built into the electron density and refined against the experimental data to obtain the final crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule in solution.

Methodology:

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3) and placed in an NMR tube.

-

1D NMR (¹H and ¹³C): One-dimensional proton and carbon-13 NMR spectra are acquired to identify the different chemical environments of the hydrogen and carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for assembling the molecular skeleton.

-

-

Structure Elucidation: The combination of 1D and 2D NMR data allows for the unambiguous assignment of all proton and carbon signals and the determination of the complete molecular structure and connectivity.

Workflow for structural analysis.

Conclusion

The structural analysis of this compound and its active metabolites is fundamental to understanding its mechanism of action, stability, and formulation development. The data and methodologies presented in this guide provide a solid foundation for researchers and professionals in the field of antiviral drug development. The combined application of techniques like X-ray crystallography and NMR spectroscopy is indispensable for the complete and accurate structural characterization of these important pharmaceutical compounds.ization of these important pharmaceutical compounds.

References

A Technical Guide to the Interaction of Tenofovir Disoproxil with Viral Reverse Transcriptase

Executive Summary: This document provides a comprehensive technical overview of the molecular interactions between the antiretroviral agent Tenofovir Disoproxil and viral reverse transcriptase (RT). Tenofovir, the only nucleotide reverse transcriptase inhibitor (NtRTI) approved for clinical use, is a cornerstone of combination antiretroviral therapy for HIV-1 and is also used for treating Hepatitis B virus (HBV) infection.[1] This guide details the intracellular metabolic activation of its prodrug form, Tenofovir Disoproxil Fumarate (TDF), the mechanism of competitive inhibition and chain termination, the structural basis for its interaction with RT, and the molecular pathways leading to viral resistance. Quantitative kinetic data are summarized, and detailed protocols for key experimental assays are provided to support researchers and drug development professionals in the field.

A note on nomenclature: The common and clinically approved form of the tenofovir disoproxil prodrug is the fumarate salt (Tenofovir Disoproxil Fumarate, TDF). This guide will refer to this compound, as "tenofovir disoproxil aspartate" is not the standard formulation.

Cellular Uptake and Metabolic Activation

Tenofovir Disoproxil Fumarate (TDF) is an ester prodrug designed to enhance the oral bioavailability of the active drug, tenofovir.[2] Upon oral administration, TDF is absorbed and rapidly hydrolyzed by plasma and tissue esterases to form tenofovir, the nucleoside monophosphate analog.[2][3] Tenofovir then enters target cells, such as CD4+ lymphocytes.[2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), tenofovir, as a nucleotide analog, requires only two, rather than three, intracellular phosphorylation steps to become pharmacologically active.[3][4] Cellular enzymes, specifically adenylate kinases and subsequently nucleoside diphosphate kinases, catalyze this bioactivation, converting tenofovir into its active metabolite, tenofovir diphosphate (TFV-DP).[3] This active form is an analog of the natural substrate deoxyadenosine triphosphate (dATP).[2]

Molecular Mechanism of Action

The antiviral activity of tenofovir is mediated by its active diphosphate metabolite, TFV-DP. The mechanism involves a dual action on the viral reverse transcriptase enzyme, which is essential for converting viral RNA into proviral DNA during the replication cycles of retroviruses like HIV.[5]

-

Competitive Inhibition: TFV-DP acts as a competitive inhibitor of the natural substrate, deoxyadenosine 5'-triphosphate (dATP).[3][6] It binds to the active site of the reverse transcriptase, directly competing with dATP for incorporation into the nascent viral DNA strand.[3]

-

DNA Chain Termination: Once TFV-DP is incorporated into the growing viral DNA chain by the reverse transcriptase, it causes premature chain termination.[3][5][7] This occurs because tenofovir is an acyclic nucleotide analog that lacks the 3'-hydroxyl group necessary to form the phosphodiester bond required for elongating the DNA strand.[5][7] The absence of this group prevents the addition of subsequent nucleotides, thereby halting DNA synthesis and inhibiting viral replication.[5]

Tenofovir demonstrates a high selectivity for viral reverse transcriptase over human cellular DNA polymerases, including mitochondrial DNA polymerase gamma, which contributes to its safety profile.[6][7]

Quantitative Analysis of RT Inhibition

The potency of tenofovir and its active metabolite has been quantified through various in vitro and cell-based assays. These values are crucial for understanding its antiviral efficacy and for comparing it with other antiretroviral agents.

| Parameter | Enzyme/Virus | Value | Reference |

| Ki (Inhibitory Constant) | HIV-1 Reverse Transcriptase | ~0.022 µM | [6] |

| Ki (Inhibitory Constant) | HBV Polymerase | 0.18 µM | [8] |

| IC50 (Half Maximal Inhibitory Conc.) | HIV-1 Strain AD8 (in cell culture) | 11 nM | [9] |

| IC50 (Half Maximal Inhibitory Conc.) | HIV-1 Strain NL4-3 (in cell culture) | 16 nM | [9] |

| EC50 (Half Maximal Effective Conc.) | Hepatitis B Virus (HBV) | 1.1 µM | [8] |

Structural Basis of Interaction and Resistance

Crystal structures of HIV-1 reverse transcriptase in complex with a DNA template-primer and the incoming TFV-DP have provided atomic-level insights into its mechanism of action and resistance.[10][11] These structures show that TFV-DP binds at the dNTP-binding site of the enzyme.

The primary mutation associated with tenofovir resistance in HIV-1 is K65R, a substitution of lysine (K) to arginine (R) at codon 65 of the reverse transcriptase.[1][3][11] This single mutation can reduce susceptibility to tenofovir by 2- to 4-fold.[3]

Structural analysis of the K65R mutant RT reveals that the bulkier arginine residue at position 65, along with Arg72, forms a "molecular platform" that restricts the conformation of the active site.[11] This steric hindrance has two major consequences that lead to resistance:

-

Enhanced Discrimination: The altered active site shows a decreased binding affinity and a lower rate of incorporation for TFV-DP compared to the natural substrate dATP.[1]

-

Excision Antagonism: The K65R mutation can interfere with the second major resistance mechanism, which is the ATP-mediated phosphorolytic removal (excision) of the incorporated chain-terminating nucleotide.[1][11] While this might seem counterintuitive, the structural changes caused by K65R also impair the excision of other NRTIs, creating complex cross-resistance profiles.

Other resistance patterns, such as those involving dipeptide insertions after residue 69, can confer high-level resistance to tenofovir and other NRTIs.[12]

Key Experimental Protocols

In Vitro Reverse Transcriptase Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of a compound directly against purified reverse transcriptase.

Objective: To measure the IC50 of TFV-DP against HIV-1 RT.

Materials:

-

Purified recombinant HIV-1 Reverse Transcriptase (RT)

-

Poly(rA)-oligo(dT)18 template-primer

-

Deoxythymidine triphosphate, [3H]-labeled ([3H]TTP)

-

Unlabeled deoxythymidine triphosphate (TTP)

-

Tenofovir Diphosphate (TFV-DP) or other inhibitors

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2

-

Quenching Solution: 0.5 M EDTA

-

Streptavidin-coated Scintillation Proximity Assay (SPA) beads

-

Microplate scintillation counter

Methodology:

-

Inhibitor Preparation: Prepare serial dilutions of TFV-DP in the reaction buffer.

-

Reaction Setup: In a microplate, combine the reaction buffer, a fixed concentration of poly(rA)-oligo(dT)18 template-primer (e.g., 600 nM), and [3H]TTP (e.g., 25 µM).

-

Inhibitor Addition: Add the various concentrations of TFV-DP to the respective wells. Include control wells with no inhibitor.

-

Initiation: Initiate the reaction by adding a fixed concentration of purified HIV-1 RT (e.g., 25 nM) to each well.

-

Incubation: Incubate the plate at 37°C for a fixed time (e.g., 20 minutes).

-

Quenching: Stop the reaction by adding the EDTA quenching solution.

-

Detection: Add streptavidin-coated SPA beads to each well. The biotinylated oligo(dT) primer binds the beads. As [3H]TTP is incorporated, the radioactivity is brought into proximity with the bead, generating a light signal.

-

Measurement: Measure the signal using a microplate scintillation counter.

-

Data Analysis: Plot the percentage of RT inhibition against the log concentration of TFV-DP. Use a non-linear regression model to calculate the IC50 value.

Cellular Antiviral Activity Assay

Objective: To determine the EC50 of TDF against live virus in a cell culture model.

Materials:

-

Susceptible host cells (e.g., MT-4 cells, PBMCs)

-

HIV-1 viral stock of a known titer

-

Tenofovir Disoproxil Fumarate (TDF)

-

Cell culture medium and supplements

-

Assay for cell viability (e.g., MTT, XTT) or viral replication (e.g., p24 ELISA)

Methodology:

-

Cell Plating: Plate host cells at a determined density in a 96-well plate.

-

Drug Addition: Add serial dilutions of TDF to the wells and incubate for a short period.

-

Infection: Infect the cells with a predetermined multiplicity of infection (MOI) of HIV-1. Include uninfected and infected/untreated controls.

-

Incubation: Culture the plates for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

-

Quantification: Measure the extent of viral replication. This can be done by quantifying the cytopathic effect (cell death) using an MTT assay or by measuring the amount of a viral protein (like p24 antigen) in the culture supernatant via ELISA.

-

Data Analysis: Plot the percentage of viral inhibition against the log concentration of TDF. Use a non-linear regression model to calculate the EC50 value.

Intracellular Tenofovir Diphosphate (TFV-DP) Quantification

Objective: To measure the concentration of the active metabolite TFV-DP inside cells.

Materials:

-

Target cells (e.g., PBMCs)

-

Tenofovir or TDF

-

Cell lysis buffer (e.g., 70% methanol)

-

Internal standard (for mass spectrometry)

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

Methodology:

-

Cell Treatment: Incubate a known number of cells with a specific concentration of tenofovir.

-

Cell Harvesting: At various time points, wash the cells with cold PBS to remove extracellular drug and then harvest them.

-

Extraction: Lyse the cells with a cold methanol-based buffer to precipitate proteins and extract the intracellular metabolites.

-

Sample Preparation: Centrifuge the lysate to remove cell debris. Evaporate the supernatant to dryness and reconstitute in a mobile phase-compatible solution. Add an internal standard.

-

Quantification: Analyze the sample using a validated HPLC-MS/MS method to separate and quantify TFV, its monophosphate, and the active TFV-DP.

-

Data Analysis: Generate a standard curve to calculate the absolute amount of TFV-DP per million cells.

References

- 1. Recent findings on the mechanisms involved in tenofovir resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Linking the Population Pharmacokinetics of Tenofovir and Its Metabolites With Its Cellular Uptake and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Tenofovir Resistance and Resensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Tenofovir? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Structures of HIV-1 RT-DNA complexes before and after incorporation of the anti-AIDS drug tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural Basis for the Role of the K65R Mutation in HIV-1 Reverse Transcriptase Polymerization, Excision Antagonism, and Tenofovir Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

The Discovery and Development of Tenofovir Disoproxil: A Technical Guide

An In-depth Examination of the Journey from Bench to Bedside for a Cornerstone Antiretroviral Agent

Introduction

Tenofovir disoproxil, predominantly available as its fumarate salt (TDF), stands as a landmark achievement in antiretroviral therapy. As a nucleotide reverse transcriptase inhibitor (NRTI), it has become a cornerstone of combination treatment regimens for Human Immunodeficiency Virus (HIV) infection and a first-line agent for chronic Hepatitis B Virus (HBV) infection.[1][2] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Tenofovir disoproxil, tailored for researchers, scientists, and drug development professionals. The narrative traces its origins from the initial discovery of the parent compound, tenofovir, to the innovative prodrug strategy that unlocked its therapeutic potential, and through the rigorous preclinical and clinical evaluations that established its safety and efficacy.

Discovery and Early Development: Overcoming Bioavailability Challenges

The story of Tenofovir disoproxil begins with the synthesis of its parent compound, tenofovir (formerly known as PMPA), by the Czech scientist Antonín Holý at the Institute of Organic Chemistry and Biochemistry in Prague.[3] While the initial patent filed in the mid-1980s did not specify its anti-HIV activity, subsequent research in collaboration with Erik De Clercq revealed its potent activity against HIV in cell cultures.[3]

A significant hurdle emerged in the early development of tenofovir: its very low oral bioavailability.[3] Being a phosphonate nucleotide analog, it is negatively charged at physiological pH, which severely limits its ability to cross cellular membranes and be absorbed from the gastrointestinal tract. This poor cellular penetration and oral absorption rendered the parent compound unsuitable for widespread clinical use as an oral therapeutic.[3]

To overcome this critical challenge, scientists at Gilead Sciences, who had collaborated with Dr. Holý, developed a prodrug strategy.[3] This involved masking the two negative charges of the phosphonate group with lipophilic bis(isopropoxycarbonyloxymethyl) esters, creating tenofovir disoproxil.[3] This modification significantly enhanced the molecule's oral absorption.[3] Once absorbed and inside cells, these ester groups are cleaved by cellular esterases to release the active tenofovir moiety.[3] This innovative approach was pivotal in transforming a potent but poorly bioavailable compound into a viable oral medication. The fumarate salt was selected for the final drug product, leading to the development of Tenofovir Disoproxil Fumarate (TDF).

Chemical Synthesis of Tenofovir Disoproxil Fumarate

The manufacturing of Tenofovir Disoproxil Fumarate is a multi-step process. While various specific methodologies exist, a general synthetic pathway can be outlined as follows:

Step 1: Synthesis of (R)-9-(2-hydroxypropyl)adenine The synthesis typically begins with the reaction of adenine with (R)-propylene carbonate in the presence of a base like sodium hydroxide in a solvent such as dimethylformamide (DMF).[4] This step introduces the chiral side chain to the adenine base.

Step 2: Phosphonomethylation The secondary alcohol of (R)-9-(2-hydroxypropyl)adenine is then alkylated. This is a crucial step where the phosphonate group is introduced. One method involves reacting the alcohol with a tosylated or mesylated hydroxymethylphosphonate diester in the presence of a base like magnesium tert-butoxide.[4][5]

Step 3: Deprotection to form Tenofovir The resulting phosphonate ester is then deprotected, typically through hydrolysis with an acid like hydrobromic acid, to yield the parent tenofovir molecule.[4][6]

Step 4: Esterification to Tenofovir Disoproxil Tenofovir is then esterified to form the disoproxil prodrug. This is achieved by reacting tenofovir with chloromethyl isopropyl carbonate in the presence of a base, such as triethylamine, in a suitable solvent like N-methylpyrrolidone (NMP).[3][6] A phase transfer catalyst may also be employed to facilitate the reaction.[7]

Step 5: Salt Formation Finally, the tenofovir disoproxil free base is reacted with fumaric acid in a solvent such as isopropyl alcohol to form the stable Tenofovir Disoproxil Fumarate salt, which is then crystallized, purified, and dried.[6]

Experimental Protocol: Illustrative Synthesis of Tenofovir Disoproxil Fumarate

The following is a generalized protocol based on described synthetic routes. Specific conditions and reagents may vary based on the manufacturing process.

-

Preparation of Tenofovir Disoproxil: Tenofovir is suspended in a suitable solvent system, such as a mixture of N-methylpyrrolidone and triethylamine. A phase transfer catalyst like tetrabutylammonium bromide and a dehydrating agent like trimethylsilyl chloride may be added. The mixture is heated, and chloromethyl isopropyl carbonate is slowly added. The reaction is maintained at an elevated temperature (e.g., 50-60°C) for several hours. After completion, the reaction mixture is cooled and the crude tenofovir disoproxil is precipitated by adding the mixture to chilled water or ice. The product is then isolated by filtration and may be further purified.[6]

-

Formation of the Fumarate Salt: The isolated tenofovir disoproxil is dissolved in a suitable solvent, such as isopropyl alcohol. Fumaric acid is then added, and the mixture is heated to ensure complete dissolution. The solution is then cooled, allowing the Tenofovir Disoproxil Fumarate to crystallize. The crystalline product is collected by filtration, washed with a cold solvent, and dried under vacuum.[6]

Mechanism of Action

Tenofovir disoproxil is a nucleotide reverse transcriptase inhibitor (NtRTI).[3] Its antiviral activity is dependent on its intracellular conversion to the active metabolite, tenofovir diphosphate.

Intracellular Activation:

-

Absorption and Hydrolysis: After oral administration, tenofovir disoproxil is absorbed and the disoproxil moiety is rapidly cleaved by plasma and cellular esterases to release tenofovir.[3]

-

Phosphorylation: Inside the target cell (such as a CD4+ T-lymphocyte or a hepatocyte), cellular enzymes phosphorylate tenofovir in two successive steps to form tenofovir diphosphate.[3]

Inhibition of Viral Replication: Tenofovir diphosphate is a structural analog of deoxyadenosine 5'-triphosphate (dATP), a natural substrate for viral polymerases.[3] It inhibits viral replication through two primary mechanisms:

-

Competitive Inhibition: Tenofovir diphosphate competes with dATP for binding to the active site of viral reverse transcriptase (in the case of HIV) or DNA polymerase (in the case of HBV).[3]

-

Chain Termination: Once incorporated into the growing viral DNA chain, tenofovir diphosphate acts as a chain terminator. It lacks the 3'-hydroxyl group necessary for the formation of the next 5'-3' phosphodiester bond, thereby halting further elongation of the DNA strand.[3]

This premature termination of DNA synthesis effectively prevents the virus from replicating. Tenofovir diphosphate exhibits a higher affinity for viral polymerases than for human cellular DNA polymerases, which contributes to its selective antiviral activity and favorable safety profile.[3]

Preclinical Development

Before its evaluation in humans, Tenofovir disoproxil underwent extensive preclinical testing to establish its antiviral activity, pharmacokinetic properties, and safety profile.

In Vitro Studies: In vitro studies demonstrated that tenofovir has potent activity against various strains of HIV-1 and HIV-2, as well as against HBV.[8] It also showed synergistic or additive effects when combined with other antiretroviral agents.[8] Studies using cell lines such as Caco-2, a model of the intestinal epithelium, were crucial in evaluating the absorption and transport of the prodrug and confirming its improved permeability compared to the parent tenofovir.

Animal Models: Preclinical studies in animal models were essential for evaluating the in vivo efficacy and safety of Tenofovir disoproxil. Macaque models of simian immunodeficiency virus (SIV) infection, a close relative of HIV, were instrumental in demonstrating its prophylactic and therapeutic potential. These studies provided early evidence that tenofovir could prevent mucosal transmission of the virus.

Toxicology Studies: Toxicology studies were conducted in various animal species to assess the safety of Tenofovir disoproxil. For instance, a 13-week oral administration study in mice was conducted to evaluate its toxicity profile.[9] In this study, plasma levels of tenofovir were measured, and various toxicology endpoints were assessed. The findings indicated that at high doses, there was evidence of liver cytomegaly, which was reversible.[9] No significant renal toxicity was observed in this particular study, though renal effects have been a focus of long-term monitoring in clinical use.[9]

| Preclinical Study Type | Model/System | Key Findings |

| In Vitro Antiviral Activity | HIV-infected cell lines | Potent activity against various HIV strains; synergistic effects with other antiretrovirals.[8] |

| In Vitro Absorption | Caco-2 cell monolayers | Demonstrated improved permeability of tenofovir disoproxil compared to tenofovir. |

| In Vivo Efficacy (HIV) | Macaque models of SIV | Showed efficacy in preventing mucosal transmission and in treating established infection. |

| Oral Toxicity (13-week) | Mice | Reversible liver cytomegaly at high doses; no significant renal toxicity observed in this study.[9] |

Clinical Development

The clinical development of Tenofovir disoproxil fumarate involved a series of Phase I, II, and III clinical trials to establish its pharmacokinetics, safety, and efficacy in humans for the treatment of HIV and HBV infections.

Pharmacokinetics in Humans

Tenofovir disoproxil is rapidly absorbed and converted to tenofovir following oral administration. The pharmacokinetic properties of tenofovir are well-characterized.

-

Absorption and Bioavailability: The oral bioavailability of tenofovir from the disoproxil prodrug is approximately 25% in fasting individuals.[3] Administration with a high-fat meal can increase the area under the curve (AUC) by about 40%.[3]

-

Distribution: Tenofovir has a low volume of distribution and is minimally bound to plasma proteins.

-

Metabolism: Tenofovir is not a substrate, inducer, or inhibitor of cytochrome P450 enzymes, which minimizes the potential for drug-drug interactions with agents metabolized through these pathways.[2]

-

Elimination: Tenofovir is primarily eliminated unchanged by the kidneys through a combination of glomerular filtration and active tubular secretion.[2] The plasma half-life of tenofovir is approximately 17 hours.[2]

| Pharmacokinetic Parameter | Value |

| Bioavailability (fasting) | ~25%[3] |

| Time to Peak Concentration (Tmax) | ~1 hour (fasting)[3] |

| Effect of High-Fat Meal on AUC | ~40% increase[3] |

| Plasma Protein Binding | <7.2% |

| Plasma Half-life | ~17 hours[2] |

| Primary Route of Elimination | Renal (glomerular filtration and active tubular secretion)[2] |

Analytical Methodology for Pharmacokinetic Studies: The quantification of tenofovir and its active intracellular metabolite, tenofovir diphosphate, in biological matrices such as plasma and peripheral blood mononuclear cells (PBMCs) is crucial for pharmacokinetic and adherence monitoring studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.[10][11]

-

Sample Preparation: For tenofovir in plasma, protein precipitation is a common sample preparation technique. For intracellular tenofovir diphosphate, a more complex process involving cell lysis, extraction, and sometimes enzymatic dephosphorylation to tenofovir for indirect quantification is employed.[12] Direct quantification methods for tenofovir diphosphate have also been developed.[11]

-

Chromatography and Detection: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) is used to separate the analytes from endogenous matrix components before detection by tandem mass spectrometry.[10]

Clinical Trials for HIV Treatment

The efficacy and safety of Tenofovir disoproxil fumarate for the treatment of HIV-1 infection were established in several pivotal clinical trials, most notably Study 907 and Study 903.

Study 907: Treatment-Experienced Patients This was a randomized, double-blind, placebo-controlled trial that evaluated the addition of TDF to a stable antiretroviral regimen in treatment-experienced patients with virologic failure.

-

Study Design: 552 patients were randomized to receive either 300 mg of TDF once daily or a placebo, in addition to their existing antiretroviral therapy.[13]

-

Patient Population: Included adult patients with HIV-1 RNA levels between 400 and 10,000 copies/mL who had been on a stable antiretroviral regimen for at least 8 weeks.

-

Key Efficacy Outcome: The primary endpoint was the change in plasma HIV-1 RNA from baseline at week 24. Patients receiving TDF experienced a significantly greater reduction in viral load compared to those receiving placebo.

-

Safety: TDF was generally well-tolerated, with a safety profile similar to placebo through 24 weeks.[13]

Study 903: Treatment-Naïve Patients This was a large, randomized, double-blind, active-controlled study that compared a TDF-containing regimen to a stavudine (d4T)-containing regimen in treatment-naïve HIV-1 infected patients.

-

Study Design: 600 patients were randomized to receive either TDF (300 mg once daily) or stavudine, in combination with lamivudine and efavirenz.[14]

-

Patient Population: Antiretroviral-naïve adult patients with HIV-1 infection.

-

Key Efficacy Outcome: The primary endpoint was the proportion of patients with HIV-1 RNA levels below 400 copies/mL at 48 weeks. The TDF-containing regimen was found to be non-inferior to the stavudine-containing regimen in terms of virologic suppression.

-

Safety: Long-term follow-up demonstrated a more favorable safety profile for the TDF regimen, particularly with regard to lipid profiles and a lower incidence of lipodystrophy compared to the stavudine arm.

| Pivotal HIV Clinical Trial | Patient Population | Treatment Arms | Primary Efficacy Endpoint (at 48 weeks unless stated) | Key Outcome |

| Study 907 | Treatment-Experienced | TDF + existing regimen vs. Placebo + existing regimen | Change in HIV-1 RNA from baseline (at 24 weeks) | TDF showed superior viral load reduction. |

| Study 903 | Treatment-Naïve | TDF + Lamivudine + Efavirenz vs. Stavudine + Lamivudine + Efavirenz | Proportion of patients with HIV-1 RNA < 400 copies/mL | TDF regimen was non-inferior to the stavudine regimen. |